molecular formula C23H18N2O2S B12160452 N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B12160452
M. Wt: 386.5 g/mol
InChI Key: FSQVOTMEDWENOI-UHFFFAOYSA-N
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Description

N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a naphthalene moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with 1-naphthylamine and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene moiety but different functional groups.

    N-(naphthalen-1-yl) phenazine-1-carboxamide: Another compound with a naphthalene moiety, used as a fungicide.

Uniqueness

N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, contributes to its potential as an organic semiconductor and its bioactivity.

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H18N2O2S/c26-21(17-9-2-1-3-10-17)22(25-23(27)20-14-7-15-28-20)24-19-13-6-11-16-8-4-5-12-18(16)19/h1-15,22,24H,(H,25,27)

InChI Key

FSQVOTMEDWENOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CS4

Origin of Product

United States

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